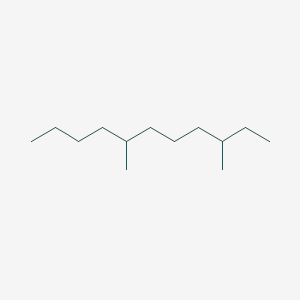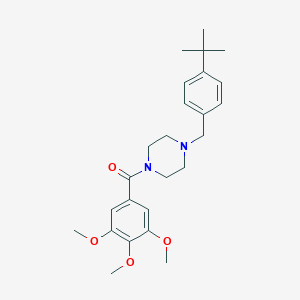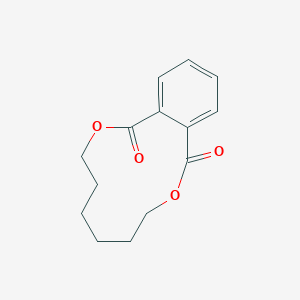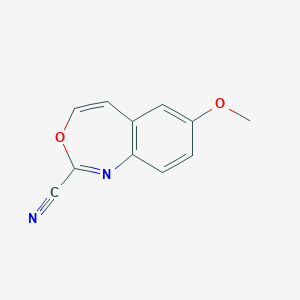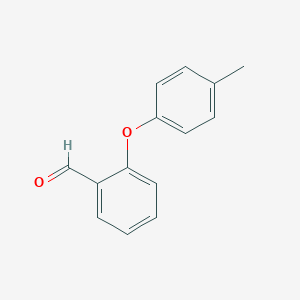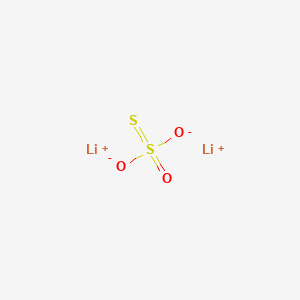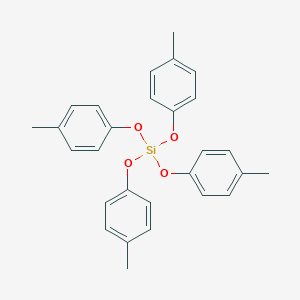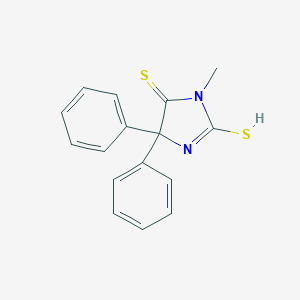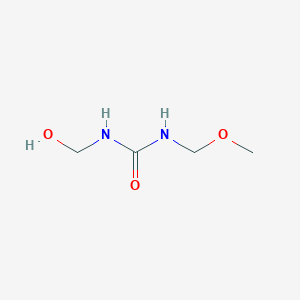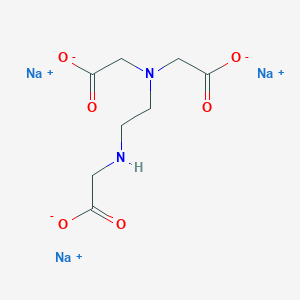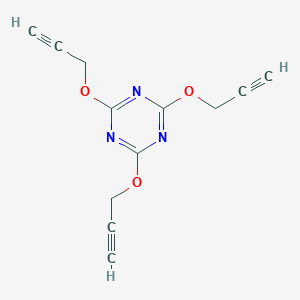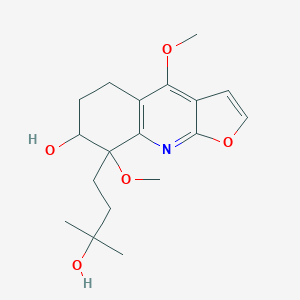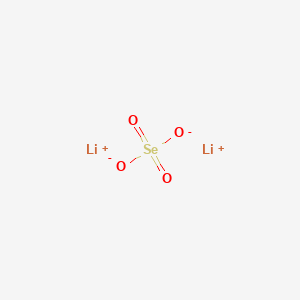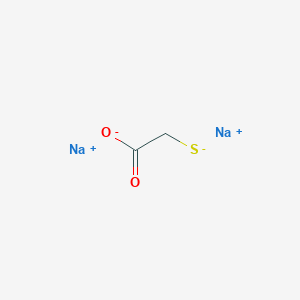
Disodium sulphidoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium sulphidoacetate is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that has a molecular formula of Na2C2H3O2S. This compound is a derivative of acetic acid and is also known as disodium 3-sulfido-propanoate.
Wirkmechanismus
Disodium sulphidoacetate acts as a reducing agent in biological systems. It has the ability to donate electrons to other molecules, which can lead to the formation of disulfide bonds. This mechanism of action is important in the study of enzymes and proteins.
Biochemische Und Physiologische Effekte
Disodium sulphidoacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as lactate dehydrogenase. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Disodium sulphidoacetate has several advantages for use in lab experiments. It is a stable and easy to handle compound that is readily available. It is also relatively inexpensive compared to other reducing agents. However, it has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving disodium sulphidoacetate. One area of interest is the study of its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Another area of interest is the study of its role in the regulation of enzyme activity. Additionally, further research is needed to determine the optimal concentration and conditions for the use of disodium sulphidoacetate in lab experiments.
Conclusion:
Disodium sulphidoacetate is a useful compound in scientific research applications. It has a variety of biochemical and physiological effects and acts as a reducing agent in biological systems. Although it has some limitations, it is a stable and easy to handle compound that is readily available. Further research is needed to fully understand its potential uses and limitations.
Synthesemethoden
Disodium sulphidoacetate can be synthesized through the reaction of sodium sulfide with chloroacetic acid. The reaction produces disodium sulphidoacetate as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Disodium sulphidoacetate is used in various scientific research applications. It is commonly used in biochemical and physiological studies. This compound is used as a reducing agent in the study of enzymes and proteins. It is also used in the study of the role of sulfhydryl groups in biological systems.
Eigenschaften
CAS-Nummer |
16023-01-1 |
|---|---|
Produktname |
Disodium sulphidoacetate |
Molekularformel |
C2H2Na2O2S |
Molekulargewicht |
136.08 g/mol |
IUPAC-Name |
disodium;2-sulfidoacetate |
InChI |
InChI=1S/C2H4O2S.2Na/c3-2(4)1-5;;/h5H,1H2,(H,3,4);;/q;2*+1/p-2 |
InChI-Schlüssel |
DJEXOGGESJBQIO-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])[S-].[Na+].[Na+] |
Kanonische SMILES |
C(C(=O)[O-])[S-].[Na+].[Na+] |
Andere CAS-Nummern |
16023-01-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



